molecular formula C17H16N2O5 B11505753 Benzo[1,3]dioxol-5-yl-(4-methyl-6-pyridin-3-yl-[1,5,2]dioxazinan-2-yl)-methanone

Benzo[1,3]dioxol-5-yl-(4-methyl-6-pyridin-3-yl-[1,5,2]dioxazinan-2-yl)-methanone

Cat. No.: B11505753
M. Wt: 328.32 g/mol
InChI Key: ASXXHICERSXZRM-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-yl-(4-methyl-6-pyridin-3-yl-[1,5,2]dioxazinan-2-yl)-methanone is a complex organic compound with a unique structure that includes a benzo[1,3]dioxole ring, a pyridine ring, and a dioxazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-yl-(4-methyl-6-pyridin-3-yl-[1,5,2]dioxazinan-2-yl)-methanone typically involves multiple steps. One common method starts with the preparation of benzo[d][1,3]dioxol-5-ylmethanol, which is then reacted with 4-(dimethylamino)-pyridine (DMAP) in the presence of dry tetrahydrofuran (THF) and triethylamine. The reaction mixture is stirred at room temperature, followed by the addition of naproxen acylchloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-yl-(4-methyl-6-pyridin-3-yl-[1,5,2]dioxazinan-2-yl)-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzo[1,3]dioxol-5-yl-(4-methyl-6-pyridin-3-yl-[1,5,2]dioxazinan-2-yl)-methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-yl-(4-methyl-6-pyridin-3-yl-[1,5,2]dioxazinan-2-yl)-methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further studies are needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-yl-(4-methyl-6-pyridin-3-yl-[1,5,2]dioxazinan-2-yl)-methanone is unique due to its combination of a benzo[1,3]dioxole ring, a pyridine ring, and a dioxazinan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-(4-methyl-6-pyridin-3-yl-1,5,2-dioxazinan-2-yl)methanone

InChI

InChI=1S/C17H16N2O5/c1-11-9-19(24-17(23-11)13-3-2-6-18-8-13)16(20)12-4-5-14-15(7-12)22-10-21-14/h2-8,11,17H,9-10H2,1H3

InChI Key

ASXXHICERSXZRM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(OC(O1)C2=CN=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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